Physical properties of 4-Ethoxy-3-methylbenzaldehyde
Physical properties of 4-Ethoxy-3-methylbenzaldehyde
An In-Depth Technical Guide to the Physical Properties of 4-Ethoxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-3-methylbenzaldehyde is an aromatic aldehyde, a class of compounds pivotal in organic synthesis and medicinal chemistry. As a substituted benzaldehyde, its chemical behavior and physical properties are dictated by the interplay of its core aromatic ring and the specific functionalities attached: an aldehyde, an ethoxy group, and a methyl group. Understanding these properties is fundamental for its application as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.
This guide provides a detailed examination of the core physical and chemical characteristics of 4-Ethoxy-3-methylbenzaldehyde. Moving beyond a simple datasheet, we will explore the causal relationships between its molecular architecture and its macroscopic properties. This document is structured to provide not just data, but also the scientific rationale behind it, empowering researchers to better anticipate its behavior in experimental settings.
Molecular Structure and Core Identifiers
The foundation of any chemical's properties lies in its structure. 4-Ethoxy-3-methylbenzaldehyde possesses a benzene ring substituted at positions 1, 3, and 4. The aldehyde group (-CHO) at position 1 is the primary functional group, while the ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups at positions 4 and 3, respectively, modulate the molecule's electronic and steric characteristics.
| Identifier | Value | Source |
| IUPAC Name | 4-ethoxy-3-methylbenzaldehyde | PubChem[1] |
| CAS Number | 56917-14-7 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| SMILES | CCOC1=C(C=C(C=C1)C=O)C | PubChem[1] |
| InChI Key | UVANZOOMCRABQD-UHFFFAOYSA-N | PubChem[1] |
The arrangement of these groups is critical. The electron-donating nature of the ethoxy and methyl groups influences the reactivity of the aldehyde and the aromatic ring. The presence of the polar aldehyde and ether functionalities, combined with the nonpolar hydrocarbon portions, results in a molecule with moderate polarity.
Physicochemical Properties: A Quantitative Overview
While extensive experimental data for 4-Ethoxy-3-methylbenzaldehyde is not widely published, we can rely on high-quality computed properties and draw logical comparisons with structurally similar compounds. The following table summarizes the key physicochemical data.
| Property | Value / Description | Rationale & Comparative Insights | Source |
| Physical State | Predicted to be a liquid or low-melting solid at 25°C | Similar substituted benzaldehydes, like 4-methylbenzaldehyde, are liquids at room temperature, with a melting point of -6.0°C.[2][3] The increased molecular weight and potential for more ordered crystal packing due to the ethoxy group may raise the melting point slightly. | N/A |
| Boiling Point | High | The boiling point is expected to be significantly above 200°C. For comparison, 4-methylbenzaldehyde boils at 204-205°C.[3] The addition of the ethoxy group (compared to just a methyl group) substantially increases the molecular weight and polarity, leading to stronger intermolecular forces and thus a higher boiling point. | N/A |
| Solubility | Limited solubility in water; Soluble in organic solvents | The polar aldehyde and ether groups can form hydrogen bonds with water, but the large nonpolar aromatic ring and hydrocarbon portions (methyl and ethyl groups) dominate, limiting aqueous solubility. It is expected to be readily soluble in common organic solvents like ethanol, ether, and acetone, a property shared by similar aromatic aldehydes.[4][5] | N/A |
| Octanol/Water Partition Coefficient (LogP) | 2.6 (Computed) | This value indicates a preference for the octanol (nonpolar) phase over water, quantitatively confirming its hydrophobic character. A LogP greater than 2 suggests that the compound is significantly more soluble in lipids and nonpolar solvents than in water. | PubChem[1] |
Spectroscopic Profile for Structural Verification
The identity and purity of 4-Ethoxy-3-methylbenzaldehyde are definitively confirmed through a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral features, which serve as a fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Aldehyde Proton (-CHO): A distinct singlet is expected far downfield, typically in the δ 9.8-10.0 ppm range. This chemical shift is highly characteristic of aldehyde protons and is rarely obscured by other signals.
-
Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear in the δ 6.8-7.8 ppm region. Due to their substitution pattern, they will likely exhibit complex splitting (doublets or doublet of doublets).
-
Ethoxy Protons (-OCH₂CH₃): This group will produce two signals: a quartet around δ 4.0-4.2 ppm for the -OCH₂- protons (split by the adjacent -CH₃) and a triplet around δ 1.4-1.5 ppm for the -CH₃ protons (split by the adjacent -OCH₂-).
-
Methyl Proton (Ar-CH₃): A sharp singlet corresponding to the three methyl protons will appear in the upfield aromatic region, likely around δ 2.2-2.4 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl (C=O): The most downfield signal, expected around δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected between δ 110-160 ppm. The carbons attached to oxygen (C-OEt and C-CHO) will be further downfield within this range.
-
Ethoxy Carbons: The -OCH₂- carbon will appear around δ 63-65 ppm, while the terminal -CH₃ carbon will be significantly more upfield, around δ 14-16 ppm.
-
Methyl Carbon (Ar-CH₃): Expected to be around δ 15-20 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹ . This is a classic indicator of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weaker bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The presence of both is strong evidence for an aldehyde.
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong band corresponding to the aryl-alkyl ether linkage is expected around 1200-1275 cm⁻¹ .
-
Aliphatic C-H Stretch: Bands for the methyl and ethoxy groups will be present in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 164, confirming the molecular weight. Key fragmentation patterns would include the loss of the aldehyde proton (M-1), loss of the ethyl group from the ether (M-29), and other characteristic cleavages of the aromatic ring and its substituents.
Standard Protocols for Physical Property Determination
The trustworthiness of physical data relies on standardized, verifiable experimental methods. The following outlines the standard operating procedures for characterizing a compound like 4-Ethoxy-3-methylbenzaldehyde.
-
Melting Point Determination:
-
A small, dry sample is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased slowly (1-2°C per minute) near the expected melting point.
-
The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. A narrow range (<2°C) is indicative of high purity.
-
-
Solubility Assessment:
-
A small, measured amount of the compound (e.g., 10 mg) is added to a set volume of a solvent (e.g., 1 mL) in a test tube.
-
The mixture is vortexed or agitated at a controlled temperature (e.g., 25°C).
-
Solubility is determined by visual inspection for a clear, homogenous solution. This is repeated with various solvents (e.g., water, ethanol, dichloromethane, hexanes).
-
-
Spectroscopic Analysis (NMR, IR, MS):
-
For NMR, the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is acquired using a high-field NMR spectrometer.
-
For IR, a drop of the liquid sample is placed between two salt plates (or on an ATR crystal for solid samples) and the spectrum is recorded.
-
For MS, the sample is introduced into the mass spectrometer, ionized (e.g., by electron impact), and the mass-to-charge ratio of the resulting ions is analyzed.
-
Safety and Handling
As a research chemical, 4-Ethoxy-3-methylbenzaldehyde must be handled with appropriate care. Based on GHS classifications for the compound, the following hazards are identified:
-
H315: Causes skin irritation [1].
-
H319: Causes serious eye irritation [1].
-
H335: May cause respiratory irritation [1].
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid breathing vapors or dust.[6][8] Avoid contact with skin, eyes, and clothing.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry place.[7]
Conclusion
4-Ethoxy-3-methylbenzaldehyde is an aromatic aldehyde whose physical properties are a direct consequence of its unique molecular structure. Its moderate polarity, conferred by the aldehyde and ether functionalities, is balanced by the nonpolar nature of its aromatic ring and alkyl substituents, leading to good solubility in organic solvents and limited solubility in water. Its expected high boiling point and characteristic spectroscopic signatures provide a clear and verifiable profile for researchers. By understanding the interplay of its functional groups, scientists can effectively utilize this compound in complex synthetic pathways and predict its behavior in various chemical environments.
References
-
PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxy-3-methyl benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-3-methylbenzaldehyde (CAS 15174-69-3). Retrieved from [Link]
-
Meta-Scientific. (n.d.). Safety Data Sheet 4-Ethoxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PMC. Retrieved from [Link]
-
Grokipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
University of Colorado Boulder. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]
Sources
- 1. 4-Ethoxy-3-methylbenzaldehyde | C10H12O2 | CID 21572646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. CAS 104-87-0: 4-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. guidechem.com [guidechem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
